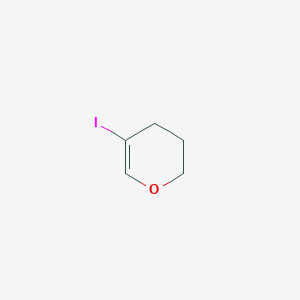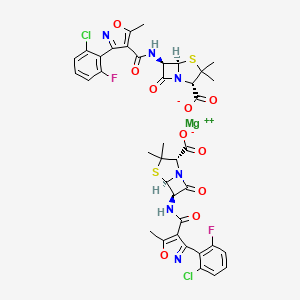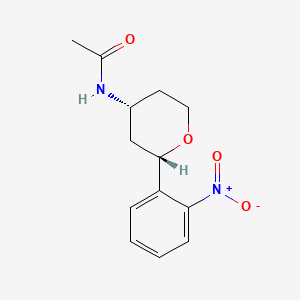
2-alpha-Hydroxy-1,8-cineole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-alpha-Hydroxy-1,8-cineole can be synthesized through the biotransformation of 1,8-cineole using microbial cells or enzymes. For instance, Pseudomonas flava cultivated in a mineral salts medium containing 1,8-cineole produces 2-alpha and 2-beta-1,8-cineole as transformation products . Another method involves solid-state fermentation of eucalyptus waste using edible mushrooms such as Pleurotus ostreatus and Favolus tenuiculus .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes that convert low-cost agro-industrial by-products into valuable oxygenated derivatives. This approach not only adds value to industrial waste but also provides a sustainable method for producing this compound .
化学反応の分析
Types of Reactions
2-alpha-Hydroxy-1,8-cineole undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various hydroxylated derivatives .
科学的研究の応用
2-alpha-Hydroxy-1,8-cineole has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic compounds.
Biology: It serves as a model compound for studying metabolic pathways and enzyme activities.
Medicine: Due to its anti-inflammatory and antimicrobial properties, it is investigated for potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma
作用機序
The mechanism of action of 2-alpha-Hydroxy-1,8-cineole involves its interaction with various molecular targets and pathways. It is metabolized by the cytochrome P450 system in the liver, leading to the formation of hydroxylated metabolites. These metabolites can modulate inflammatory pathways and exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi .
類似化合物との比較
2-alpha-Hydroxy-1,8-cineole is unique compared to other similar compounds due to its specific hydroxylation at the alpha position. Similar compounds include:
2-beta-Hydroxy-1,8-cineole: Differing in the position of the hydroxyl group.
3-hydroxy-1,8-cineole: Hydroxylated at the third carbon.
7-hydroxy-1,8-cineole: Hydroxylated at the seventh carbon.
9-hydroxy-1,8-cineole: Hydroxylated at the ninth carbon.
These compounds share similar chemical properties but differ in their biological activities and applications.
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol |
InChI |
InChI=1S/C9H16O2/c1-9(2)6-3-4-8(11-9)7(10)5-6/h6-8,10H,3-5H2,1-2H3 |
InChIキー |
APVNWJMMPRPJSG-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(O1)C(C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)
![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)
![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)



![3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-](/img/structure/B12302672.png)
![(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)

